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Compound of Interest

Compound Name: 3-Bromo-8-chloroisoquinoline

CAS No.: 1276056-76-8

Cat. No.: B593908 Get Quote

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of

numerous natural products and synthetic pharmaceuticals. The strategic placement of halogen

atoms, such as bromine and chlorine, on this scaffold profoundly influences the molecule's

physicochemical properties, including its lipophilicity, metabolic stability, and binding

interactions with biological targets. 3-Bromo-8-chloroisoquinoline is a key heterocyclic

building block, offering two distinct halogenated positions that can be selectively functionalized,

making it a valuable intermediate in the synthesis of complex molecular architectures. A

thorough understanding of its core physical properties is paramount for its effective utilization in

reaction design, purification, formulation, and quality control. This guide provides a

comprehensive overview of these properties, grounded in experimental data and established

scientific principles.

Section 1: Chemical Identity and Core Physical
Characteristics
The fundamental identity and bulk physical properties of a compound are the foundation of its

scientific profile. These characteristics are essential for accurate dosing, reaction stoichiometry,

and safety assessments.

It is important to note that various isomers exist, and care must be taken to ensure the correct

compound is being used. The primary identifier for this specific molecule is CAS Number

1276056-76-8.[1]
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Table 1: Core Physical and Chemical Properties of 3-Bromo-8-chloroisoquinoline

Property Value Source(s)

CAS Number 1276056-76-8 [1]

Molecular Formula C₉H₅BrClN [2][3][4]

Molecular Weight 242.50 g/mol [4][5]

Appearance
Off-white to pale yellow solid;

powder or crystalline form
[2]

Melting Point 85-90 °C [2]

| Density | 1.64 g/cm³ |[2] |

Note on Molecular Weight: A value of 258.50 g/mol appears in some commercial listings[2];

however, the calculated molecular weight based on the formula C₉H₅BrClN is approximately

242.50 g/mol , which is consistent with other suppliers and databases.[4][5] This lower value

should be considered the correct one.

Section 2: Spectroscopic and Structural Profile
Spectroscopic analysis provides a detailed fingerprint of a molecule's structure. While

experimental spectra for 3-Bromo-8-chloroisoquinoline are not widely published, its structure

allows for a robust prediction of its spectral characteristics.

Mass Spectrometry (MS)
Mass spectrometry is critical for confirming the molecular weight and isotopic distribution. The

presence of both bromine and chlorine, which have distinctive isotopic patterns (⁷⁹Br/⁸¹Br ≈ 1:1

and ³⁵Cl/³⁷Cl ≈ 3:1), results in a characteristic cluster of peaks in the mass spectrum.

Table 2: Predicted Mass-to-Charge Ratios (m/z) for 3-Bromo-8-chloroisoquinoline Adducts

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b593908?utm_src=pdf-body
https://www.echemi.com/sds/3-bromo-8-chloroisoquinoline-pd180713145918.html
https://www.forecastchemicals.com/3-bromo-8-chloroisoquinoline-3486724.html
https://pubchemlite.lcsb.uni.lu/e/compound/73357503
https://www.capotchem.com/doc/viewspec_1276056-76-8.html
https://www.capotchem.com/doc/viewspec_1276056-76-8.html
https://pubchem.ncbi.nlm.nih.gov/compound/8-Bromo-3-chloroisoquinoline
https://www.forecastchemicals.com/3-bromo-8-chloroisoquinoline-3486724.html
https://www.forecastchemicals.com/3-bromo-8-chloroisoquinoline-3486724.html
https://www.forecastchemicals.com/3-bromo-8-chloroisoquinoline-3486724.html
https://www.forecastchemicals.com/3-bromo-8-chloroisoquinoline-3486724.html
https://www.capotchem.com/doc/viewspec_1276056-76-8.html
https://pubchem.ncbi.nlm.nih.gov/compound/8-Bromo-3-chloroisoquinoline
https://www.benchchem.com/product/b593908?utm_src=pdf-body
https://www.benchchem.com/product/b593908?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b593908?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Adduct Predicted m/z

[M]⁺ 240.92885

[M+H]⁺ 241.93668

[M+Na]⁺ 263.91862

Data sourced from PubChem predictions.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

¹H NMR: The structure C₉H₅BrClN contains five aromatic protons in distinct chemical

environments. Therefore, five separate signals are expected in the proton NMR spectrum.

These signals would likely appear in the aromatic region (δ 7.0-9.0 ppm). The precise

chemical shifts and coupling constants (J-values) would depend on the electronic effects of

the nitrogen, bromine, and chlorine substituents. Protons adjacent to the nitrogen or

halogens would be expected to resonate further downfield.

¹³C NMR: The molecule has nine carbon atoms, all of which are in unique environments (no

molecular symmetry). Therefore, nine distinct signals are expected in the ¹³C NMR spectrum.

The signals for carbons bonded to the electronegative nitrogen and halogen atoms would be

shifted downfield.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For 3-Bromo-8-
chloroisoquinoline, the spectrum would be characterized by:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aromatic C=C and C=N stretching: A series of sharp peaks in the 1400-1650 cm⁻¹ region.

C-Cl and C-Br stretching: These vibrations appear in the fingerprint region, typically below

800 cm⁻¹.
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The diagram below illustrates the relationship between the molecular structure and the

analytical techniques used for its characterization.

3-Bromo-8-chloroisoquinoline Structure
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Caption: Relationship between molecular structure and analytical outputs.

Section 3: Solubility and Thermal Properties
Solubility Profile
The solubility of a compound dictates its utility in different reaction media and its potential for

formulation. 3-Bromo-8-chloroisoquinoline is reported to be slightly soluble in organic

solvents such as ethanol and dimethyl sulfoxide (DMSO).[2] The presence of two halogen

atoms and a large aromatic system contributes to its relatively nonpolar character, leading to

limited solubility in water.[6] This solubility profile is typical for halogenated heterocyclic

compounds used in organic synthesis.

Thermal Properties
The melting point of 3-Bromo-8-chloroisoquinoline is reported as a range of 85-90 °C.[2]

This relatively sharp range is indicative of a compound with good purity. The melting point is a
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critical parameter for identifying a compound and assessing its purity. It also defines the upper

temperature limit for storage and certain handling procedures in its solid state.

Section 4: Experimental Protocols for Physical
Characterization
To ensure reproducibility and accuracy in research, standardized protocols for determining

physical properties are essential.

Protocol: Melting Point Determination by Differential
Scanning Calorimetry (DSC)
DSC is a highly accurate method for determining the melting point and purity of a crystalline

solid.

Objective: To determine the onset and peak melting temperature of 3-Bromo-8-
chloroisoquinoline.

Methodology:

Sample Preparation: Accurately weigh 1-3 mg of the compound into a standard aluminum

DSC pan.

Encapsulation: Crimp the pan with an aluminum lid to encapsulate the sample. Prepare an

empty, sealed pan to use as a reference.

Instrument Setup: Place the sample and reference pans into the DSC cell.

Thermal Program:

Equilibrate the cell at 25 °C.

Ramp the temperature from 25 °C to 120 °C at a rate of 10 °C/min under a nitrogen

atmosphere (50 mL/min flow rate).

Data Analysis: The melting point is determined from the resulting endotherm. The onset

temperature of the melt is typically reported as the melting point.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b593908?utm_src=pdf-body
https://www.benchchem.com/product/b593908?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b593908?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Workflow for Melting Point Determination by DSC.

Protocol: Qualitative Solubility Assessment
Objective: To determine the qualitative solubility of 3-Bromo-8-chloroisoquinoline in a range

of common laboratory solvents.

Methodology:

Preparation: Add approximately 10 mg of the compound to each of several labeled vials.

Solvent Addition: To each vial, add 1.0 mL of a different test solvent (e.g., Water, Ethanol,

Methanol, Acetone, Dichloromethane, DMSO, Toluene).

Mixing: Agitate each vial vigorously (e.g., using a vortex mixer) for 60 seconds.

Observation: Allow the vials to stand for 5 minutes and visually inspect for undissolved solid.

Classification: Classify the solubility as 'Soluble' (no visible solid), 'Slightly Soluble' (some

solid remains), or 'Insoluble' (most or all solid remains).
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Caption: Workflow for Qualitative Solubility Assessment.
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Section 5: Safety, Handling, and Storage
Proper handling of halogenated organic compounds is crucial for laboratory safety.

Table 3: GHS Hazard and Precautionary Information

Category Information Source(s)

Pictogram GHS07 (Exclamation Mark)

Signal Word Warning

Hazard Statements

H315: Causes skin

irritation.H319: Causes serious

eye irritation.H335: May cause

respiratory irritation.

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye

protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES:

Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to

do. Continue rinsing. |[7] |

Personal Protective Equipment (PPE)
When handling 3-Bromo-8-chloroisoquinoline, appropriate PPE is mandatory. This includes:

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[1][7]

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[1]

Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume

hood, to avoid inhaling dust.[1] If exposure limits may be exceeded, a full-face respirator

should be used.[1]

Handling and Storage
Handling: Avoid formation of dust and aerosols.[1] Prevent fire caused by electrostatic

discharge.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] Keep

away from incompatible materials such as strong oxidizing agents.[2] The compound is

expected to have a shelf life of at least 2 years under these recommended conditions.[2]

Conclusion
3-Bromo-8-chloroisoquinoline is a crystalline solid with a defined melting point and a

solubility profile characteristic of a moderately polar organic compound. Its identity and purity

can be readily confirmed using standard analytical techniques such as mass spectrometry,

NMR, and thermal analysis. The data presented in this guide provide a solid foundation for

researchers and scientists to handle, utilize, and characterize this versatile synthetic

intermediate with confidence and safety. A rigorous adherence to the outlined safety protocols

is essential when working with this and other halogenated heterocyclic compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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